molecular formula C17H16BrNO3 B15081210 2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester

2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester

Cat. No.: B15081210
M. Wt: 362.2 g/mol
InChI Key: QFRLGWXIUVRGQK-UHFFFAOYSA-N
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Description

2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzoyl group, an amide linkage, and a phenyl-propionic acid methyl ester moiety

Preparation Methods

The synthesis of 2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester typically involves the following steps:

    Amidation: The brominated benzoyl chloride is then reacted with an amine, such as aniline, to form the corresponding benzamide.

    Esterification: The final step involves the esterification of the benzamide with 3-phenyl-propionic acid methyl ester under acidic conditions, typically using sulfuric acid or hydrochloric acid as the catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine or alcohol.

    Oxidation Reactions: Oxidation of the compound can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study the effects of brominated benzamides on biological systems, including their interactions with enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amide linkage play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester can be compared with similar compounds such as:

    2-(2-Chloro-benzoylamino)-3-phenyl-propionic acid methyl ester: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    2-(2-Fluoro-benzoylamino)-3-phenyl-propionic acid methyl ester: The presence of a fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.

    2-(2-Iodo-benzoylamino)-3-phenyl-propionic acid methyl ester: Iodine, being larger and more polarizable than bromine, can lead to different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

methyl 2-[(2-bromobenzoyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C17H16BrNO3/c1-22-17(21)15(11-12-7-3-2-4-8-12)19-16(20)13-9-5-6-10-14(13)18/h2-10,15H,11H2,1H3,(H,19,20)

InChI Key

QFRLGWXIUVRGQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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